Entecavir Impurity 33
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Overview
Description
Entecavir Impurity 33 is a chemical compound related to Entecavir, an antiviral medication used primarily for the treatment of hepatitis B. This compound is one of the many impurities that can be formed during the synthesis or degradation of Entecavir. The molecular formula of this compound is C52H47N5O3, and it has a molecular weight of 789.96 .
Preparation Methods
The preparation of Entecavir Impurity 33 involves several synthetic routes and reaction conditions. One common method includes the use of benzyloxy groups and trityl protection. The synthetic route typically involves the following steps:
Protection: The starting material is protected using trityl groups to prevent unwanted reactions.
Benzylation: The protected intermediate is then benzylated to introduce benzyloxy groups.
Cyclization: The benzylated intermediate undergoes cyclization to form the purine ring structure.
Deprotection: The final step involves the removal of the trityl protecting groups to yield this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Entecavir Impurity 33 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Entecavir Impurity 33 has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Entecavir formulations.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to understand its role in the pharmacokinetics and pharmacodynamics of Entecavir.
Industry: It is used in the quality control and assurance processes during the manufacturing of Entecavir.
Mechanism of Action
The mechanism of action of Entecavir Impurity 33 is not well-documented, but it is believed to be similar to that of Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, which is essential for viral replication. It competes with the natural substrate deoxyguanosine triphosphate, thereby inhibiting base priming, reverse transcription of the negative strand from the pregenomic messenger RNA, and synthesis of the positive strand of hepatitis B virus DNA .
Comparison with Similar Compounds
Entecavir Impurity 33 can be compared with other related compounds, such as:
- Entecavir Impurity 30
- Entecavir Impurity 31
- Entecavir Impurity 32
- Entecavir Impurity 34
- Entecavir Impurity 35
- Entecavir Impurity 36
These compounds share similar structural features but differ in their specific functional groups and molecular configurations. This compound is unique due to its specific benzyloxy and trityl protecting groups, which distinguish it from other impurities .
Properties
Molecular Formula |
C15H19N5O5 |
---|---|
Molecular Weight |
349.34 g/mol |
IUPAC Name |
(2S)-2-[[9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6-oxo-1H-purin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7-,8-,9-,10-/m0/s1 |
InChI Key |
FJUGOJOVRGQPGT-XKNYDFJKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](C3=C)CO)O |
Canonical SMILES |
CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O |
Origin of Product |
United States |
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